2-Amino-4,5-dichlorobenzenesulfonic acid
Overview
Description
2-Amino-4,5-dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Sulfonation of 3,4-Dichloroaniline: The preparation of this compound typically involves the sulfonation of 3,4-dichloroaniline. This process is carried out by reacting 3,4-dichloroaniline with concentrated sulfuric acid at elevated temperatures (80-200°C) for a specific duration (2.5 hours).
Industrial Production Methods:
Large-Scale Production: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Electrophilic Substitution: this compound undergoes electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the electron-donating amino group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Major Products Formed:
Substituted Derivatives: The electrophilic substitution reactions yield various substituted derivatives of this compound, depending on the reagents used.
Oxidized and Reduced Products: Oxidation and reduction reactions result in the formation of oxidized and reduced products, respectively.
Scientific Research Applications
2-Amino-4,5-dichlorobenzenesulfonic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dichlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which allow it to modify various biological molecules and pathways . The presence of chlorine atoms and the amino group enhances its reactivity and specificity towards certain targets .
Comparison with Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 2-Amino-4,5-dichlorobenzenesulfonic acid.
4,5-Dichloro-2-aminobenzenesulfonic acid: A structurally similar compound with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine atoms and the amino group on the benzene ring makes it a versatile compound for various chemical and industrial applications .
Properties
IUPAC Name |
2-amino-4,5-dichlorobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLDPNVZTZIVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074921 | |
Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-96-0 | |
Record name | 2-Amino-4,5-dichlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6331-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloroaniline-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6331-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37399 | |
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Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5-dichlorobenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROANILINE-6-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPR3EJU6CK | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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